molecular formula C22H16FN3OS B2575215 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide CAS No. 681268-75-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Cat. No.: B2575215
CAS No.: 681268-75-7
M. Wt: 389.45
InChI Key: CIQQLSJMNIZWOX-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 2-naphthamide moiety at position 2. Its molecular architecture combines aromatic (naphthamide), electron-withdrawing (fluorophenyl), and sulfur-containing (thieno) groups, which collectively influence its physicochemical properties and intermolecular interactions. The compound’s structural complexity necessitates advanced crystallographic tools like SHELXL for refinement, as highlighted in and , which describe the evolution of SHELX software for small-molecule analysis .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-17-7-9-18(10-8-17)26-21(19-12-28-13-20(19)25-26)24-22(27)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQQLSJMNIZWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted thiophene and a hydrazine derivative, the thieno[3,4-c]pyrazole core can be formed through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the Naphthamide Moiety: The final step involves the coupling of the naphthamide group to the thieno[3,4-c]pyrazole-fluorophenyl intermediate. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a candidate for drug discovery and development.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The fluorophenyl and thieno[3,4-c]pyrazole moieties are likely critical for binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno-Pyrazole Derivatives

Compound Name Substituent at Position 3 Additional Modifications Molecular Weight (g/mol) Key References
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide 2-Naphthamide None ~407.45 Target Compound
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide Butyramide Shorter aliphatic chain ~333.38
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide Acetamide Sulfone group (5,5-dioxido) ~429.44

Key Observations:

Substituent Bulkiness: The 2-naphthamide group in the target compound introduces greater aromatic bulk compared to butyramide () or acetamide (). This likely enhances π-π stacking interactions, affecting crystallinity and solubility .

Electron-Withdrawing Effects: The 4-fluorophenyl group is conserved across all analogues, suggesting a role in stabilizing the thieno-pyrazole core via resonance and inductive effects.

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns, critical for crystal packing and stability, differ among these compounds. Bernstein’s graph set analysis () provides a framework for understanding these interactions :

  • Target Compound: The naphthamide group may participate in extended π-π networks, while the fluorophenyl group engages in weaker C–H···F interactions.
  • Butyramide Analogue (): The shorter aliphatic chain limits hydrogen-bonding diversity, favoring intramolecular over intermolecular interactions .
  • Sulfone-Containing Derivative (): The sulfone group introduces strong S=O···H–N hydrogen bonds, creating rigid, high-melting-point crystals .

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